molecular formula C19H17N3O3S B2652212 (E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-64-7

(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2652212
CAS RN: 868154-64-7
M. Wt: 367.42
InChI Key: LBNIUQGAYIFNOY-UKTHLTGXSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported . For instance, the crystal data of a similar compound, C17H12N4OS, was reported with an orthorhombic space group Pca2 1 .


Chemical Reactions Analysis

The chemical reactions analysis of similar compounds has been reported . For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The compound has shown utility in heterocyclic synthesis, particularly as benzo[b]thiophen-2-yl-hydrazonoesters. These esters were synthesized and exhibited reactivity towards various nitrogen nucleophiles, yielding a diverse array of heterocyclic derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, its interaction with ethyl-2-cyano-3,3-bismethyl thio acrylate led to the formation of 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one. This compound's reactivity towards different reagents such as aryl amines, heteryl amines, and phenols was explored, broadening the scope of derivable heterocyclic compounds (Baheti et al., 2002).

Anti-rheumatic Potential

A study highlighted the anti-rheumatic potential of derivatives of this compound, particularly when interacting with metal ions like Co(II), Cu(II), and Zn(II). The resulting complexes were characterized and tested in vivo, demonstrating notable antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).

Antitumor Evaluation

The compound's derivatives have been studied for their antitumor activities. Various heterocyclic derivatives were synthesized, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were subjected to in vitro screening for antiproliferative activity against different human cancer cell lines, with many demonstrating high inhibitory effects (Shams et al., 2010).

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-19(24)16-14-6-2-3-7-15(14)26-18(16)22-17(23)13(10-20)9-12-5-4-8-21-11-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIUQGAYIFNOY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CN=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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